molecular formula C9H6Br2S2 B8520217 3,5-Dibromo-5'-methyl-2,2'-bithiophene

3,5-Dibromo-5'-methyl-2,2'-bithiophene

Cat. No. B8520217
M. Wt: 338.1 g/mol
InChI Key: HIGOSVZGXHKDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-5'-methyl-2,2'-bithiophene is a useful research compound. Its molecular formula is C9H6Br2S2 and its molecular weight is 338.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-5'-methyl-2,2'-bithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-5'-methyl-2,2'-bithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dibromo-5'-methyl-2,2'-bithiophene

Molecular Formula

C9H6Br2S2

Molecular Weight

338.1 g/mol

IUPAC Name

3,5-dibromo-2-(5-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C9H6Br2S2/c1-5-2-3-7(12-5)9-6(10)4-8(11)13-9/h2-4H,1H3

InChI Key

HIGOSVZGXHKDII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(S2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (15.55 g, 87 mmol) was added portionwise to stirred solution of 3-bromo-5′-methyl-2,2′-bithiophene (20.56 g, 79 mmol) in glacial acetic acid (200 mL) containing acetic anhydride (25 mL) at RT. The mixture was stirred and monitored by TLC. After completion (1.5 h) the reaction was diluted with water (200 mL) and the oily phase was taken into ether and separated. The aqueous phase was extracted with ether. The combined organic phases were washed with 1 M NaOH solution followed by water. Removal of the solvent left a solidifying oil, which was sonicated in methanol yielding after filtration and drying 3,5-dibromo-5′-methyl-2,2′-bithiophene as off-white solid (single spot on TLC). Yield: 20.6 g (77%). 1H NMR (600 MHz, CD2Cl2) ppm 7.13 (d, J=3.6 Hz, 1H), 6.97 (s, 1H), 6.74-6.72 (m, 1H), 2.48-2.47 (m, 3H)
Quantity
15.55 g
Type
reactant
Reaction Step One
Quantity
20.56 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.